Cas no 50798-38-4 (2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride)
2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-Nitro-2-pyridinyl)amino]ethanol
- 2-(3-Nitropyridin-2-ylamino)ethanol
- 2-[(3-nitropyridin-2-yl)amino]ethanol
- 2-({3-nitro-2-pyridinyl}amino)ethanol
- 2-(2-Hydroxyethylamino)-3-nitropyridine
- 2-(3-nitro-pyridin-2-ylamino)-ethanol
- AC1NMWNK
- AK-079
- CTK1G7614
- SureCN9690882
- AK-079/11125004
- MFCD00848071
- BS-38178
- AM87016
- 50798-38-4
- FT-0732138
- AC-8472
- KSBCSRCDLQUKSY-UHFFFAOYSA-N
- AKOS005173732
- 2-((3-nitropyridin-2-yl)amino)ethanol
- AKOS015941297
- SCHEMBL9690882
- DTXSID90407887
- 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride
-
- MDL: MFCD00848071
- Inchi: 1S/C7H9N3O3/c11-5-4-9-7-6(10(12)13)2-1-3-8-7/h1-3,11H,4-5H2,(H,8,9)
- InChI Key: KSBCSRCDLQUKSY-UHFFFAOYSA-N
- SMILES: OCCNC1C(=CC=CN=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 183.06447
- Monoisotopic Mass: 183.06439116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 91Ų
Experimental Properties
- Density: 1.431
- Melting Point: 131-132 ºC
- Boiling Point: 388.2°C at 760 mmHg
- Flash Point: 188.6°C
- Refractive Index: 1.649
- PSA: 88.29
- LogP: 0.99020
2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B506358-250mg |
2-[(3-nitropyridin-2-yl)amino]ethanol Hydrochloride |
50798-38-4 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B506358-500mg |
2-[(3-nitropyridin-2-yl)amino]ethanol Hydrochloride |
50798-38-4 | 500mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B506358-2.5g |
2-[(3-nitropyridin-2-yl)amino]ethanol Hydrochloride |
50798-38-4 | 2.5g |
$ 295.00 | 2022-06-07 | ||
| Matrix Scientific | 150367-1g |
2-(3-Nitropyridin-2-ylamino)ethanol, 95% |
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$243.00 | 2023-09-07 | |
| Matrix Scientific | 150367-5g |
2-(3-Nitropyridin-2-ylamino)ethanol, 95% |
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| Chemenu | CM176516-5g |
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$207 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1243479-1g |
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50798-38-4 | 95% | 1g |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1243479-5g |
2-({3-nitro-2-pyridinyl}amino)ethanol |
50798-38-4 | 95% | 5g |
$175 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1243479-1g |
2-({3-nitro-2-pyridinyl}amino)ethanol |
50798-38-4 | 95% | 1g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784390-5g |
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¥10615.00 | 2024-05-11 |
2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride Suppliers
2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride
Introduction to 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride (CAS No. 50798-38-4)
2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 50798-38-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a nitropyridine core linked to an aminoethanol moiety, exhibits unique structural and functional properties that make it a valuable candidate for various applications in medicinal chemistry and drug discovery.
The molecular structure of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride consists of a pyridine ring substituted with a nitro group at the 3-position and an aminoethanol side chain. The presence of the nitro group introduces electrophilic characteristics, while the aminoethanol moiety provides both basic and hydroxyl functionalities, enabling diverse chemical reactivity. This combination makes the compound a versatile intermediate in synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of nitropyridine derivatives. The nitro group in 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride can be further functionalized through reduction or nucleophilic substitution reactions, allowing for the creation of structurally diverse analogs. These modifications have been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that nitropyridine-based compounds can interact with biological targets such as enzymes and receptors, leading to therapeutic effects.
One of the most compelling aspects of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride is its role as a building block in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the nitropyridine scaffold into kinase inhibitors, researchers aim to develop more potent and selective therapeutic agents. Preliminary studies have shown that derivatives of this compound can exhibit inhibitory activity against specific kinases, making them promising candidates for further development.
The hydrochloride salt form of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride enhances its solubility in aqueous solutions, which is advantageous for pharmaceutical formulations. Improved solubility can lead to better bioavailability and more efficient drug delivery systems. This property has been particularly relevant in the development of oral and injectable medications, where solubility is a critical factor in determining drug efficacy.
Recent advancements in computational chemistry have also contributed to the exploration of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have helped researchers identify key binding sites and optimize the structure for improved pharmacological activity. By leveraging computational methods alongside experimental approaches, scientists can accelerate the drug discovery process and reduce costs associated with traditional screening methods.
The synthesis of 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on 3-nitropyrrole followed by introduction of the aminoethanol side chain. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, aligning with green chemistry principles. For example, catalytic methods have been developed to minimize waste and reduce energy consumption during synthesis.
In conclusion, 2-(3-nitropyridin-2-yl)aminoethanol Hydrochloride (CAS No. 50798-38-4) represents a significant advancement in pharmaceutical research due to its unique structural features and versatile reactivity. Its potential applications in drug development, particularly as a precursor for kinase inhibitors and other therapeutic agents, highlight its importance in modern medicinal chemistry. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly vital role in the discovery and development of novel medications.
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